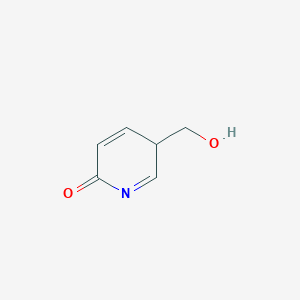

3-(hydroxymethyl)-3H-pyridin-6-one

Beschreibung

3-(Hydroxymethyl)-3H-pyridin-6-one is a nitrogen-containing heterocyclic compound characterized by a pyridine ring with a hydroxymethyl (-CH2OH) substituent at the 3-position and a ketone group at the 6-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Eigenschaften

Molekularformel |

C6H7NO2 |

|---|---|

Molekulargewicht |

125.13 g/mol |

IUPAC-Name |

3-(hydroxymethyl)-3H-pyridin-6-one |

InChI |

InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)7-3-5/h1-3,5,8H,4H2 |

InChI-Schlüssel |

HKCYGZUZXOCBLJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)N=CC1CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-3H-pyridin-6-one typically involves the functionalization of a pyridine ring. One common method is the hydroxymethylation of 3H-pyridin-6-one using formaldehyde and a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(hydroxymethyl)-3H-pyridin-6-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form 3-(hydroxymethyl)-3H-pyridin-6-ol using reducing agents such as sodium borohydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 3-carboxy-3H-pyridin-6-one.

Reduction: 3-(hydroxymethyl)-3H-pyridin-6-ol.

Substitution: Various substituted pyridin-6-one derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(hydroxymethyl)-3H-pyridin-6-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 3-(hydroxymethyl)-3H-pyridin-6-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a chelating agent, binding to metal ions and affecting enzymatic activities. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

3H-Pyridine-2,6-dione

- Structural Differences : Replaces the hydroxymethyl group at the 3-position with a second ketone group, forming a dione structure.

- Implications: Increased hydrogen-bonding capacity due to dual ketones, enhancing interactions with biological targets.

Pyridazinone Derivatives (e.g., 6-Chloro-5-methylpyridazin-3(2H)-one)

- Structural Differences: Features a pyridazinone core (two adjacent nitrogen atoms) instead of a pyridinone.

- Implications :

Hydroxymethyl-Substituted Heterocycles (e.g., 6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid)

- Structural Differences: Hydroxymethyl groups attached to saturated rings (e.g., piperidine) rather than aromatic pyridinones.

- The hydroxymethyl group serves as a synthetic handle for further derivatization, similar to its role in 3-(hydroxymethyl)-3H-pyridin-6-one .

Pyrimidine-dione Derivatives (e.g., AZT Analogs)

- Structural Differences: Pyrimidine ring with dual ketones instead of a pyridinone core.

- Implications :

Comparative Data Table

Key Research Findings

- Synthetic Utility: The hydroxymethyl group in this compound enables efficient derivatization via reactions like phosphorylation, as demonstrated in the synthesis of non-toxic phosphonate analogs .

- Pharmacological Trade-offs : Compared to AZT, derivatives of this compound exhibit lower cytotoxicity but reduced antiviral potency, highlighting structural limitations in target engagement .

- Structural Flexibility : Hydroxymethyl-substituted heterocycles (e.g., piperidine derivatives) show broader adaptability in drug design due to their balanced hydrophilicity and synthetic versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.